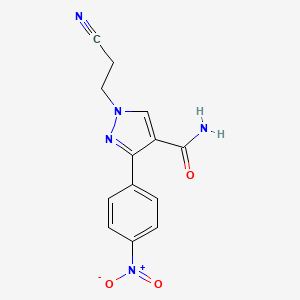![molecular formula C21H20N2O3S B4900499 2-[benzyl(phenylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4900499.png)
2-[benzyl(phenylsulfonyl)amino]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[benzyl(phenylsulfonyl)amino]-N-methylbenzamide, also known as BPSA, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects, making it a potential candidate for drug development. In
Mécanisme D'action
The mechanism of action of 2-[benzyl(phenylsulfonyl)amino]-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of protein kinases, this compound can disrupt these processes and induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to inhibiting the activity of protein kinases, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. This compound has also been shown to have anti-inflammatory effects and to inhibit the formation of blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
2-[benzyl(phenylsulfonyl)amino]-N-methylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have potent biological activity, making it a useful tool for studying protein kinases and other cellular processes. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, making it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-[benzyl(phenylsulfonyl)amino]-N-methylbenzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of this compound and its interactions with protein kinases and other cellular components. Additionally, this compound could be used as a tool to study the role of protein kinases in various cellular processes and to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of 2-[benzyl(phenylsulfonyl)amino]-N-methylbenzamide involves the reaction of N-methyl-2-aminobenzamide with benzyl phenyl sulfone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield this compound. The overall yield of the synthesis is around 60%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
2-[benzyl(phenylsulfonyl)amino]-N-methylbenzamide has been widely used in scientific research due to its potential as a drug candidate. It has been shown to have various biochemical and physiological effects, including inhibiting the activity of protein kinases and inducing apoptosis in cancer cells. This compound has also been used as a tool to study the role of protein kinases in various cellular processes.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-22-21(24)19-14-8-9-15-20(19)23(16-17-10-4-2-5-11-17)27(25,26)18-12-6-3-7-13-18/h2-15H,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEXJRWSXYMLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4900427.png)



![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)

![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4900483.png)
![1-(2-cyclohexylethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4900495.png)

![5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900508.png)
![2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol](/img/structure/B4900514.png)
![ethyl 4-(cyclopropylmethyl)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4900517.png)